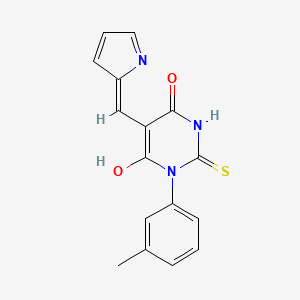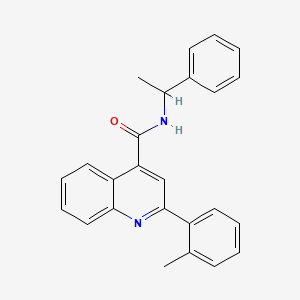![molecular formula C23H24N2O5S B11664424 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide](/img/structure/B11664424.png)
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a sulfonamide group, which is known for its biological activity, and methoxy groups that can influence its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 3,4-Dimethoxybenzenesulfonyl chloride: This can be achieved by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamide: The sulfonyl chloride is then reacted with 4-methylaniline in the presence of a base such as pyridine to form the sulfonamide.
Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its sulfonamide group, which is known for its therapeutic properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure due to the presence of methoxy groups.
N-(4-Methylphenyl)benzenesulfonamide: Shares the sulfonamide group.
2-(4-Methylphenyl)acetamide: Contains the acetamide group.
Uniqueness
2-[N-(4-Methylphenyl)3,4-dimethoxybenzenesulfonamido]-N-phenylacetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-phenylacetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-11-19(12-10-17)25(16-23(26)24-18-7-5-4-6-8-18)31(27,28)20-13-14-21(29-2)22(15-20)30-3/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
ACSBVZUBFVZHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11664345.png)
![5-{[4-(Acetylsulfamoyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11664355.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B11664362.png)


![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664374.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11664379.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664380.png)

![N-benzyl-N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11664385.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B11664393.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664396.png)
![2-(3,5-Dimethyl-1H-pyrazol-1-YL)-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11664397.png)
![ethyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11664400.png)
